molecular formula C16H11BrClNO2 B4706485 (E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile

(E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B4706485
M. Wt: 364.62 g/mol
InChI Key: USZZHEGKBBYQHW-SDQBBNPISA-N
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Description

(E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile is an organic compound that features a combination of bromine, chlorine, hydroxyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-hydroxy-5-methoxybenzaldehyde and 4-chlorobenzyl cyanide.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the benzyl cyanide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired enone structure.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the enone structure can be reduced to form a saturated compound.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield a saturated hydrocarbon.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile would depend on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial cell walls or enzymes. If used in medicine, it may interact with specific receptors or enzymes in the body.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-bromo-4-hydroxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile: Lacks the methoxy group.

    (E)-3-(2-bromo-4-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile: Lacks the hydroxyl group.

    (E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-phenylprop-2-enenitrile: Lacks the chlorine atom.

Uniqueness

The presence of both bromine and chlorine atoms, along with hydroxyl and methoxy groups, makes (E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile unique

Properties

IUPAC Name

(E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClNO2/c1-21-16-7-11(14(17)8-15(16)20)6-12(9-19)10-2-4-13(18)5-3-10/h2-8,20H,1H3/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZZHEGKBBYQHW-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Reactant of Route 2
(E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Reactant of Route 3
(E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Reactant of Route 4
(E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Reactant of Route 5
(E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Reactant of Route 6
(E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile

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